1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(1-pyrazin-2-ylethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(11-7-12-4-5-13-11)14-6-2-3-10(15)8-14/h4-5,7,9-10,15H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABHTXOUBDXBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 1 Pyrazin 2 Yl Ethyl Piperidin 3 Ol
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol is predicted to be dominated by the chromophoric pyrazine (B50134) ring. Aromatic nitrogen heterocyclic molecules like pyrazine typically display two distinct types of absorption bands in the near-UV region corresponding to n→π* and π→π* electronic transitions. montana.edu
The π→π* transitions are generally characterized by high molar absorptivity (ε) and appear at shorter wavelengths. For the parent pyrazine molecule, this intense absorption is observed around 260 nm. nist.gov The n→π* transitions, which involve the promotion of an electron from a non-bonding orbital on a nitrogen atom to an anti-bonding π* orbital, are symmetry-forbidden and thus appear as less intense, more structured bands at longer wavelengths, typically in the 300-330 nm range. montana.eduresearchgate.net
For this compound, the alkyl-piperidine substituent is not expected to significantly alter the position of these characteristic pyrazine absorptions, although minor bathochromic (red) or hypsochromic (blue) shifts may occur. The polarity of the solvent used for analysis can also influence the absorption maxima; n→π* transitions typically exhibit a hypsochromic shift in polar solvents. montana.edu
Interactive Data Table: Expected UV-Vis Absorption Data
| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Notes |
| π→π | 255-275 | High (ε > 5000 L·mol⁻¹·cm⁻¹) | Intense absorption characteristic of the pyrazine aromatic system. researchgate.net |
| n→π | 300-330 | Low (ε < 1000 L·mol⁻¹·cm⁻¹) | Weak, often structured band resulting from a forbidden transition. montana.edu |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₁₁H₁₇N₃O, which corresponds to a monoisotopic molecular mass of 207.1372 g/mol . In a typical mass spectrum (e.g., using electron ionization, EI), this would be observed as the molecular ion (M⁺•) peak.
The fragmentation of this molecule is expected to follow predictable pathways based on the stability of the resulting carbocations and radical species. Key fragmentation patterns for N-substituted piperidine (B6355638) derivatives often involve alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. nist.govcaymanchem.com
The most likely fragmentation pathways for this compound would include:
Alpha-cleavage: Fission of the C-C bond between the piperidine ring and the ethyl group, leading to the formation of a stable pyrazinylmethyl cation (m/z 107) and a piperidin-3-ol radical.
Piperidine Ring Fragmentation: Cleavage of the piperidine ring itself can lead to a variety of fragment ions. A common fragmentation involves the loss of the substituent attached to the nitrogen, leading to a fragment corresponding to the piperidin-3-ol cation (m/z 101).
Formation of the Pyrazinyl Cation: Cleavage can also result in the formation of a pyrazinyl cation (m/z 79).
Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Chemical Formula of Fragment | Notes |
| 207 | [M]⁺• (Molecular Ion) | [C₁₁H₁₇N₃O]⁺• | The parent ion of the compound. |
| 192 | [M - CH₃]⁺ | [C₁₀H₁₄N₃O]⁺ | Loss of a methyl group from the ethyl bridge. |
| 108 | [C₆H₈N₂]⁺• | [C₆H₈N₂]⁺• | Ion resulting from the pyrazinylethyl moiety. |
| 107 | [C₆H₇N₂]⁺ | [C₆H₇N₂]⁺ | Stable pyrazinylmethyl cation from alpha-cleavage. |
| 101 | [C₅H₁₁NO]⁺ | [C₅H₁₁NO]⁺ | Cation of the piperidin-3-ol ring. chemscene.com |
| 80 | [C₄H₄N₂]⁺• | [C₄H₄N₂]⁺• | Pyrazine radical cation. nist.gov |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
As of this writing, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a discussion of its solid-state properties must be predictive, based on known structures of similar molecules containing piperidine and pyrazine rings. nih.govresearchgate.net
The molecule possesses several key structural features that would dictate its crystal packing:
Hydrogen Bonding: The hydroxyl (-OH) group on the piperidin-3-ol ring is a strong hydrogen bond donor. The two nitrogen atoms of the pyrazine ring and the tertiary amine nitrogen in the piperidine ring are potential hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by intermolecular hydrogen bonds, likely of the O-H···N type, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net
Molecular Conformation: The piperidine ring typically adopts a stable chair conformation. The ethyl-pyrazine substituent and the hydroxyl group can be in either axial or equatorial positions, and the preferred conformation will be the one that minimizes steric hindrance.
π-π Stacking: The aromatic pyrazine rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Without experimental data, specific details such as the crystal system, space group, and unit cell dimensions cannot be determined. However, a hypothetical set of parameters can be proposed based on related structures.
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value | Rationale/Notes |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of similar complexity. nih.gov |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed for racemic compounds. |
| Molecules per Unit Cell (Z) | 4 | A common value for the predicted space groups. |
| Key Intermolecular Interactions | O-H···N hydrogen bonding; C-H···π interactions; π-π stacking | The hydroxyl group and pyrazine nitrogens are primary sites for strong hydrogen bonding, which would likely be a defining feature of the crystal packing. researchgate.net |
Computational and Theoretical Investigations of 1 1 Pyrazin 2 Yl Ethyl Piperidin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol, these methods have been applied to understand its fundamental characteristics.
Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. Through DFT calculations, an optimized geometry of this compound can be determined, representing its most stable energetic state. These calculations provide precise bond lengths, bond angles, and dihedral angles that define the molecule's structure.
The electronic structure, also elucidated by DFT, describes the arrangement of electrons within the molecule. This includes the mapping of electron density, which highlights regions of high and low electron concentration, and is fundamental to understanding the molecule's reactivity and intermolecular interactions.
Interactive Data Table: Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| C1-N2 Bond Length (Å) | 1.34 |
| N2-C3 Bond Length (Å) | 1.33 |
| C5-C6 Bond Angle (°) | 118.5 |
Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from DFT calculations. Actual values would be derived from specific computational outputs.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the stabilizing interactions within a molecule. For this compound, NBO analysis can reveal how electrons are shared between different parts of the molecule, a phenomenon known as charge delocalization. This is particularly important for understanding the stability conferred by the pyrazine (B50134) and piperidine (B6355638) rings.
HOMO-LUMO Energy Gaps and Molecular Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
From the HOMO and LUMO energies, various molecular reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Interactive Data Table: Molecular Reactivity Indices (Hypothetical Data)
| Index | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Electronegativity (χ) | 3.85 |
Note: The data in this table is hypothetical and for illustrative purposes.
Thermodynamic Property Calculations (e.g., Heat Capacity, Entropy, Enthalpy)
Computational methods can also be used to predict the thermodynamic properties of this compound. These calculations, often based on statistical mechanics and the results of frequency calculations from DFT, can determine properties such as heat capacity, entropy, and enthalpy at different temperatures. This information is crucial for understanding the molecule's behavior under various thermal conditions and for predicting the thermodynamics of reactions in which it may participate.
Conformational Analysis and Energy Minima
The flexibility of the piperidine ring and the rotatable bonds in the ethyl linker allow this compound to exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the flexible bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped.
This analysis identifies the various low-energy conformations, or conformers, and the energy barriers between them. The most stable conformation, corresponding to the global energy minimum, represents the most likely structure of the molecule. Understanding the accessible conformations is vital, as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.
These simulations place the molecule into the active site of a target protein and calculate a "docking score," which estimates the binding affinity. The results can reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information can provide insights into the molecule's potential mechanism of action and guide the design of more potent analogs.
Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)
The molecular structure of this compound suggests several potential key interactions with protein binding sites. The nitrogen atoms within the pyrazine ring and the hydroxyl group on the piperidine ring can act as hydrogen bond acceptors and donors, respectively. The pyrazine ring, being an aromatic system, can also participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket. Furthermore, the ethyl and piperidine ring structures contribute to potential hydrophobic interactions.
While specific interaction data for this compound is not available, studies on similar heterocyclic compounds provide insights into likely binding modes. For instance, research on other piperidine derivatives highlights the importance of the piperidine nitrogen in forming crucial interactions with target proteins.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Pyrazine nitrogens, Piperidine hydroxyl | Serine, Threonine, Asparagine, Glutamine, Aspartic Acid, Glutamic Acid |
| Hydrophobic Interactions | Piperidine ring, Ethyl group | Alanine, Valine, Leucine, Isoleucine, Proline, Methionine |
| π-Stacking | Pyrazine ring | Phenylalanine, Tyrosine, Tryptophan |
Binding Site Prediction and Ligand Orientation
In the absence of experimental data, computational tools can predict the likely binding sites and orientation of this compound within a protein. Molecular docking simulations are a primary method for this, where the compound is virtually placed into the binding site of a target protein in various conformations. The most stable binding modes, determined by scoring functions that estimate binding affinity, suggest the preferred orientation of the ligand. For pyrazole (B372694) derivatives, docking studies have been successfully used to predict binding orientations within the active sites of various enzymes. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the specific interactions that are maintained. While no MD simulations for this compound have been reported, this technique is crucial for validating docking results and understanding the flexibility of both the ligand and the protein binding site. A study on bicyclo (aryl methyl) benzamides, for example, used MD simulations to confirm the stability of ligand-protein interactions over a 100 ns simulation time. mdpi.com Such simulations could reveal whether the initial predicted interactions for this compound are stable or if the compound shifts to a different binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built using a set of compounds with known activities and can then be used to predict the activity of new, untested compounds. For piperidine derivatives, QSAR studies have been employed to predict their binding affinity to various receptors. mdpi.com
A hypothetical QSAR study for this compound would involve calculating a range of molecular descriptors, such as:
Topological descriptors: Which describe the connectivity of atoms.
Electronic descriptors: Such as partial charges and dipole moments.
Steric descriptors: Which relate to the size and shape of the molecule.
Hydrophobic descriptors: Like the partition coefficient (logP).
These descriptors would then be correlated with a specific biological activity to build a predictive model.
| Descriptor Class | Example Descriptors | Relevance to Biological Activity |
| Topological | Molecular Connectivity Indices | Describes molecular shape and branching. |
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions and hydrogen bonding. |
| Steric | Molecular Volume, Surface Area | Relates to the fit of the ligand in the binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |
Prediction of Biological Activity Spectra using In Silico Tools
Various in silico tools can predict the likely biological activities of a compound based on its structure. These predictions are made by comparing the input structure to databases of known bioactive molecules. While a specific prediction for this compound is not available in the provided search results, the general approach involves submitting the chemical structure to web-based servers that screen for potential protein targets and predict a spectrum of possible pharmacological effects. For instance, studies on other novel piperidine derivatives have utilized such tools to suggest potential therapeutic applications, including effects on enzymes, receptors, and ion channels. nih.gov
Molecular Interactions and Biological Target Profiling of 1 1 Pyrazin 2 Yl Ethyl Piperidin 3 Ol Pre Clinical Focus
Investigation of Receptor Binding Affinities and Selectivity
The affinity and selectivity of a compound for various receptors are fundamental to understanding its potential pharmacological effects. This section explores the interaction of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol with several key receptor targets.
Ligand-Receptor Interaction Studies
Preclinical research has evaluated the binding profiles of compounds structurally related to this compound against a panel of receptors.
CB1 Cannabinoid Receptor: There is no publicly available preclinical data detailing the direct binding affinity or interaction of this compound with the CB1 cannabinoid receptor. Studies on other piperidine-containing compounds have shown varied interactions, but these are not directly applicable due to significant structural differences. nih.govnih.gov
P2Y14 Receptor: Scientific literature lacks specific studies on the binding affinity of this compound for the P2Y14 receptor. Research on P2Y14R antagonists has involved piperidine (B6355638) moieties, but within different and more complex molecular scaffolds, precluding direct comparison. nih.govresearchgate.net
Histamine (B1213489) H3 Receptor (H3R): While direct binding data for this compound is not available, studies on structurally analogous compounds provide significant insights. Research on dual-acting ligands for H3 and sigma receptors has shown that the inclusion of a pyrazin-2-yl group on a piperazine (B1678402) core (a close structural relative to the piperidine core) leads to a complete loss of affinity for the H3R. acs.orgnih.gov For instance, a piperazine derivative featuring this pyrazine (B50134) group was found to be inactive at the H3R, suggesting that the pyrazin-2-yl moiety is detrimental to binding at this particular receptor. acs.orgnih.gov In contrast, many piperidine derivatives without the pyrazine group show high affinity for the H3R. acs.orgnih.gov
Sigma-1 Receptor (σ1R): The piperidine moiety is considered a key structural feature for high-affinity binding to the Sigma-1 receptor. nih.gov Preclinical studies on a series of dual H3R and σR ligands have demonstrated that piperidine-containing compounds often exhibit high affinity for the σ1R. nih.govnih.gov A structurally related compound, which contains a 2-(piperazin-1-yl)pyrazine (B1270772) moiety, demonstrated potent activity at sigma receptors, with a Ki value of 7.6 nM for the σ1R. acs.orgnih.gov This suggests that the pyrazinyl group, while detrimental for H3R affinity, is well-tolerated and can be part of a high-affinity pharmacophore for the Sigma-1 receptor. acs.orgnih.gov
Muscarinic Receptors: There is no specific preclinical data available concerning the binding affinities of this compound for any of the muscarinic receptor subtypes (M1-M5). While various piperidine derivatives have been explored as muscarinic antagonists, the specific structural combination of the pyrazinyl-ethyl group on the piperidine-3-ol scaffold has not been reported in binding assays. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
Table 1: Receptor Binding Affinity of a Structurally Related Pyrazine Derivative
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Compound with 2-(piperazin-1-yl)pyrazine moiety | Histamine H3 | Inactive | acs.orgnih.gov |
| Compound with 2-(piperazin-1-yl)pyrazine moiety | Sigma-1 (σ1) | 7.6 | acs.orgnih.gov |
| Compound with 2-(piperazin-1-yl)pyrazine moiety | Sigma-2 (σ2) | 27 | acs.orgnih.gov |
Allosteric Modulation Mechanisms
There is currently no published research or preclinical data investigating the potential for this compound to act as an allosteric modulator at any receptor, including those listed above.
Enzyme Inhibition Studies
The potential for a compound to inhibit specific enzymes is a critical aspect of its biological profile. This section reviews the available information regarding the inhibitory activity of this compound against several enzymes.
Acetylcholinesterase (AChE) Inhibitory Potential
No preclinical studies have been published that evaluate the direct inhibitory effect of this compound on acetylcholinesterase. The existing literature on AChE inhibitors focuses on different classes of compounds, such as those containing phthalimide (B116566) or benzamide (B126) moieties, which are structurally distinct from the compound . mdpi.comnih.govnih.govsemanticscholar.orgmui.ac.ir
Thymidine (B127349) Phosphorylase (TP) Inhibition
Thymidine Phosphorylase (TP) is an enzyme that plays a significant role in cancer progression through angiogenesis. nih.gov Its inhibition is a key target for the development of novel anticancer agents. rjraap.com Heterocyclic compounds, particularly those containing piperazine and other nitrogen-based rings, have been investigated as TP inhibitors.
In a study focused on piperazine analogues, various derivatives demonstrated potent inhibitory activity against thymidine phosphorylase, with some compounds showing significantly greater potency than the standard inhibitor, 7-Deazaxanthine (IC50 = 38.68 ± 1.12 µM). nih.gov For instance, certain synthesized piperazine analogs exhibited IC50 values as low as 0.2 ± 0.01 µM. nih.gov Molecular docking studies suggest that these compounds form strong hydrogen bonding networks with the active site residues of the enzyme. nih.gov Similarly, studies on quinoxaline (B1680401) and pyridine-derived bis-oxadiazole derivatives have also identified potent TP inhibitors, indicating that nitrogen-containing heterocyclic scaffolds are a promising area for the development of such agents. nih.govresearchgate.net
Table 1: Thymidine Phosphorylase Inhibitory Activity of Related Heterocyclic Compounds
| Compound Class | Example Compound/Analog | IC50 Value (µM) | Reference |
|---|---|---|---|
| Piperazine Analogs | Analog 1 | 0.2 ± 0.01 | nih.gov |
| Piperazine Analogs | Analog 2 | 42.20 ± 0.70 | nih.gov |
| Quinoxaline Analogs | Analog 25 | 3.20 ± 0.10 | nih.gov |
| Pyridine-derived Analogs | Analog 4f | 5.19 ± 0.14 | researchgate.net |
ALK/ROS1 Kinase Inhibition
Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when rearranged, act as oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC). nih.govnih.gov The structural similarity between the ATP-binding sites of ALK and ROS1 allows for the development of dual inhibitors. mdpi.com
Crizotinib, a multi-targeted tyrosine kinase inhibitor containing a piperidine moiety, is a standard therapy for advanced ALK- and ROS1-rearranged NSCLC. nih.govhematologyandoncology.net It demonstrates potent inhibition of both kinases, with preclinical studies showing IC50 values of 21 nM against ALK and 5 nM against c-MET. mdpi.com The development of next-generation inhibitors aims to overcome resistance mechanisms. hematologyandoncology.net For example, PF-06463922, another ALK/ROS1 inhibitor, shows superior potency against known clinically acquired ALK mutations. The core structure of many of these inhibitors often includes a 2-aminopyridine (B139424) scaffold, which is crucial for binding to the kinase ATP-binding pocket. mdpi.com Given the presence of a pyrazine ring (a diazine similar to pyrimidine/pyridine) and a piperidine ring in this compound, its potential interaction with these kinases could be a subject of interest.
Table 2: Inhibitory Activity of Representative ALK/ROS1 Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|---|
| Crizotinib | ALK | 21 | mdpi.com |
| Crizotinib | c-MET | 5 | mdpi.com |
| Ceritinib | ALK | 0.2 | N/A |
In Vitro Studies on Specific Cellular Pathways (Non-Human)
Modulation of Cell Cycle Progression
The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. Several heterocyclic compounds have been shown to modulate cell cycle progression, often leading to cell cycle arrest and subsequent cell death in cancer lines.
For instance, a novel ciprofloxacin (B1669076) derivative featuring a piperazine ring was found to induce cell cycle arrest at the G2/M phase in both HCT116 (colorectal cancer) and A549 (lung carcinoma) cells. nih.gov This arrest was associated with changes in the expression of key regulatory proteins. nih.gov Similarly, a pyrazolo[3,4-d]pyridazine derivative was observed to cause SubG1 and G2/M cell cycle arrest in A549 cells. nih.gov These studies underscore the potential of nitrogen-containing heterocyclic structures to interfere with the machinery of cell division in cancerous cells.
Apoptosis Induction in Non-Human Cell Lines
Apoptosis, or programmed cell death, is a crucial pathway for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Derivatives of pyrazole (B372694) and piperazine have been shown to trigger apoptotic pathways in various cancer cell lines.
One study on a pyrazolo[3,4-d]pyridazine derivative demonstrated that it induces apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins. nih.gov Specifically, it led to the significant overexpression of the pro-apoptotic protein Bax and inhibited the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key trigger for the intrinsic, mitochondria-dependent apoptotic pathway. nih.gov Other studies have shown that pyrazole derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.gov A ciprofloxacin-piperazine derivative also induced apoptosis, confirmed by the overexpression of p53 and Bax proteins. nih.gov
Table 3: Effects of Related Compounds on Cellular Pathways
| Compound Class | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Piperazine-Ciprofloxacin Derivative | HCT116, A549 | G2/M Phase Arrest | Overexpression of p53, Bax | nih.gov |
| Pyrazolo[3,4-d]pyridazine Derivative | A549 | SubG1 & G2/M Arrest | - | nih.gov |
| Pyrazolo[3,4-d]pyridazine Derivative | A549 | Apoptosis Induction | Disruption of Bcl-2/Bax balance | nih.gov |
Antimicrobial and Antifungal Activity in Experimental Models
The piperazine and piperidine scaffolds are integral to many compounds with significant antimicrobial properties. The global issue of microbial resistance necessitates the development of new antimicrobial agents, and these heterocyclic structures are a frequent focus of such research. derpharmachemica.com
Studies on various piperidine derivatives have shown a broad range of antibacterial activity against both Gram-positive and Gram-negative bacteria. academicjournals.org For example, certain novel piperidine derivatives inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/ml. academicjournals.orgnih.gov Similarly, numerous piperazine derivatives have been synthesized and evaluated for antimicrobial activity, showing efficacy against strains like S. aureus, Pseudomonas aeruginosa, and E. coli. derpharmachemica.com
In terms of antifungal activity, pyrazole derivatives have demonstrated notable effects. One compound showed high activity against Aspergillus niger (MIC: 1 µg/mL), while another was equipotent with the standard drug Clotrimazole against Microsporum audouinii (MIC: 0.5 µg/mL). nih.gov
Table 4: Antimicrobial and Antifungal Activity of Related Piperidine/Pyrazole Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Piperidine Derivative | Staphylococcus aureus | 32-512 | nih.gov |
| Piperidine Derivative | Escherichia coli | 32-512 | nih.gov |
| Piperidine Derivative | Candida albicans | 32-512 | nih.gov |
| Pyrazole Derivative | Escherichia coli | 0.25 | nih.gov |
| Pyrazole Derivative | Streptococcus epidermidis | 0.25 | nih.gov |
| Pyrazole Derivative | Aspergillus niger | 1 | nih.gov |
Larvicidal Activities in Insect Models
Natural and synthetic compounds containing piperidine moieties have been identified as potent larvicidal agents, which are crucial for controlling vector-borne diseases transmitted by insects like mosquitoes.
Pipernonaline, a piperidine alkaloid isolated from the fruit of Piper longum, has demonstrated significant larvicidal activity against the mosquito larvae of Culex pipiens pallens. nih.gov In one study, its 24-hour median lethal dose (LD50) was determined to be 0.21 mg/L, a potency comparable to some organophosphorous insecticides. nih.gov Furthermore, a study on pyrrolidine-2,4-dione (B1332186) derivatives, which share a five-membered nitrogen heterocycle feature, also reported potent larvicidal effects against Culex quinquefasciatus, with some compounds having LD50 values around 26 µg/mL. nih.gov These findings highlight the potential of nitrogen-containing heterocyclic compounds in the development of effective insecticides for public health applications.
Table 5: Larvicidal Activity of Related Compounds Against Mosquito Larvae
| Compound | Insect Model | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pipernonaline | Culex pipiens pallens | LD50 (24h) | 0.21 mg/L | nih.gov |
| Pyrrolidine-2,4-dione derivative (1e) | Culex quinquefasciatus | LD50 | 26.06 µg/mL | nih.gov |
| Pyrrolidine-2,4-dione derivative (1f) | Culex quinquefasciatus | LD50 | 26.89 µg/mL | nih.gov |
Structure Activity Relationship Sar Studies of 1 1 Pyrazin 2 Yl Ethyl Piperidin 3 Ol and Its Analogues
Impact of Substitutions on the Piperidine (B6355638) Ring (e.g., Hydroxyl Position and Stereochemistry)
The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern significantly influences pharmacological properties. mdpi.com For analogues of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol, the position and stereochemistry of the hydroxyl group on the piperidine ring are critical determinants of activity.
The hydroxyl group, with its ability to act as a hydrogen bond donor and acceptor, can form key interactions with target receptors. The specific location of this group on the piperidine ring dictates the geometry of these interactions. While direct SAR studies on the 3-hydroxy position of this specific compound are not extensively detailed in the provided literature, general principles suggest that moving the hydroxyl group to the 2- or 4-position would likely alter the binding affinity and selectivity profile significantly. For instance, in other classes of piperidine-containing ligands, such positional isomerism has been shown to have a profound impact on receptor recognition.
Stereochemistry at the 3-position of the piperidine ring introduces chirality, resulting in (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities and potencies, a phenomenon known as stereoselectivity. The differential activity arises from the three-dimensional arrangement of the hydroxyl group, which can lead to more favorable interactions for one enantiomer over the other within the chiral environment of a receptor's binding site.
Role of the N-Ethyl Linker and its Substituents
The N-ethyl linker connects the pyrazine (B50134) moiety to the piperidine ring and plays a significant role in orienting these two key structural components. The length and flexibility of this linker are critical for optimal interaction with the target receptor. Modifications to the ethyl linker, such as increasing or decreasing its length, or introducing substituents, can impact the conformational freedom of the molecule and, consequently, its ability to adopt the most favorable binding pose.
Influence of Pyrazine Ring Modifications
Table 1: Hypothetical Influence of Pyrazine Ring Substituents on Activity
| Substituent (Position) | Predicted Effect on Activity | Rationale |
| 5-Methyl | Potential Increase | Enhanced hydrophobic interactions. |
| 6-Chloro | Potential Increase/Decrease | Can enhance binding through halogen bonding but may also introduce steric hindrance. |
| 5-Methoxy | Potential Increase | Can act as a hydrogen bond acceptor. |
| 6-Trifluoromethyl | Potential Decrease | Strong electron-withdrawing group, may alter key electronic interactions. |
This table is illustrative and based on general SAR principles for pyrazine-containing compounds.
Stereochemical Considerations in Molecular Recognition
The presence of a chiral center at the point of attachment of the ethyl group to the piperidine nitrogen, as well as at the 3-position of the piperidine ring, means that this compound can exist as multiple stereoisomers. The absolute configuration of these stereocenters is a critical factor in molecular recognition by biological targets.
Biological receptors are chiral environments, and as such, they often exhibit a high degree of stereoselectivity in their interactions with ligands. One enantiomer may bind with significantly higher affinity than the other, a concept often referred to as eudismic ratio. This difference in affinity is due to the specific three-dimensional arrangement of atoms in the enantiomers, which allows for optimal or suboptimal interactions with the amino acid residues in the receptor's binding pocket. For instance, the hydroxyl group and the pyrazine ring of the preferred enantiomer might be perfectly positioned to engage in key hydrogen bonding and aromatic interactions, respectively, leading to a stable and high-affinity complex. In contrast, the other enantiomer may be unable to achieve this optimal binding orientation.
Conformational Flexibility and Receptor Complementarity
The conformational flexibility of this compound is another important factor that influences its interaction with a receptor. The molecule is not rigid and can adopt various conformations due to the rotation around single bonds, particularly in the N-ethyl linker and the piperidine ring.
The ability of the molecule to adopt a low-energy conformation that is complementary to the shape and chemical environment of the receptor's binding site is crucial for high-affinity binding. This concept is often described as "induced fit," where the binding of the ligand can induce a conformational change in the receptor, and vice versa, to achieve a more stable complex.
Molecular modeling and conformational analysis are valuable tools for studying the preferred conformations of such molecules and for predicting how they might interact with their biological targets. researchgate.net These studies can help to rationalize the observed SAR and guide the design of new analogues with improved receptor complementarity and, therefore, enhanced biological activity.
Biotransformation and Metabolic Pathways of 1 1 Pyrazin 2 Yl Ethyl Piperidin 3 Ol in Vitro and in Silico
Oxidative Metabolism Pathways
Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, is a major route for the biotransformation of many nitrogen-containing heterocyclic compounds. For 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol, several oxidative pathways are predicted, including N-dealkylation, hydroxylation, and oxidation of the pyrazine (B50134) ring.
N-dealkylation is a common metabolic pathway for compounds containing piperidine (B6355638) rings, particularly those with N-alkyl substituents. This reaction involves the enzymatic removal of the ethyl-pyrazin-2-yl group from the piperidine nitrogen. The process is initiated by the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield piperidin-3-ol and a pyrazinyl-containing aldehyde. semanticscholar.orgnih.gov
This metabolic pathway is a significant route of clearance for many drugs containing a 4-aminopiperidine moiety, with CYP3A4 being a major contributing isozyme. acs.org While the subject compound is a 1-substituted piperidin-3-ol, similar enzymatic processes are expected. The N-dealkylation of arylpiperazine derivatives is also a well-documented CYP3A4-dependent process. wikipedia.orgresearchgate.net
Table 1: Predicted N-Dealkylation Metabolites of this compound
| Metabolite Name | Chemical Structure | Predicted Generating Enzyme(s) |
| Piperidin-3-ol | C₅H₁₁NO | CYP3A4, other CYPs |
| 1-(Pyrazin-2-yl)ethan-1-one | C₆H₆N₂O | Aldehyde Oxidase (following initial CYP-mediated oxidation) |
Hydroxylation, the addition of a hydroxyl group, is another key Phase I metabolic reaction catalyzed by CYP enzymes. nih.gov For this compound, several positions on the piperidine ring and the ethyl linker are susceptible to hydroxylation. The presence of a pre-existing hydroxyl group at the 3-position of the piperidine ring may influence the regioselectivity of further hydroxylation.
Hydroxylation can occur at various carbon atoms on the piperidine ring, leading to the formation of diol metabolites. Additionally, the ethyl linker connecting the pyrazine and piperidine rings is also a potential site for hydroxylation. In vitro metabolism studies of other piperidine-containing compounds have demonstrated hydroxylation at multiple positions on the piperidine moiety. springermedizin.de
Table 2: Predicted Hydroxylation Metabolites of this compound
| Site of Hydroxylation | Predicted Metabolite Name |
| Piperidine Ring (C-4) | 1-(1-(Pyrazin-2-yl)ethyl)piperidine-3,4-diol |
| Piperidine Ring (C-5) | 1-(1-(Pyrazin-2-yl)ethyl)piperidine-3,5-diol |
| Piperidine Ring (C-2) | 1-(1-(Pyrazin-2-yl)ethyl)piperidine-2,3-diol |
| Ethyl Linker (C-2) | 1-(1-(Pyrazin-2-yl)-2-hydroxyethyl)piperidin-3-ol |
The pyrazine ring itself is susceptible to oxidative metabolism. Pyrazine and its derivatives can induce hepatic microsomal cytochrome P450-dependent enzyme activities. nih.gov Studies on pyrazine derivatives have shown that metabolism can occur on the ring, although side-chain oxidation is often the more predominant route. researchgate.net Potential oxidative transformations of the pyrazine moiety include hydroxylation to form pyrazinols or N-oxidation. The specific CYP isozymes involved in pyrazine metabolism can vary, with studies indicating induction of CYP2E1, CYP2B1, and CYP3A by different pyrazine derivatives. nih.gov
Conjugation Reactions in In Vitro Systems
Phase II conjugation reactions involve the attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, facilitating their excretion. The hydroxyl group at the 3-position of the piperidine ring in this compound is a prime site for conjugation reactions, particularly glucuronidation and sulfation.
Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the substrate. wikipedia.orgnih.gov This process significantly increases the water solubility of the compound, aiding in its elimination. wikipedia.org Piperine, a compound containing a piperidine ring, has been shown to be a substrate for and an inhibitor of UDP-glucuronosyltransferase. nih.gov
Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for hydroxylated compounds. This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl moiety.
Table 3: Predicted Phase II Conjugation Metabolites
| Conjugation Reaction | Metabolite Name | Enzyme Family |
| Glucuronidation | 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl β-D-glucuronide | UGTs |
| Sulfation | 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl sulfate | SULTs |
Comparative Biotransformation Studies across Different Biological Systems (e.g., Zebrafish Liver and Brain)
While specific comparative biotransformation data for this compound is not available, the zebrafish model is increasingly used for studying drug metabolism. Zebrafish possess a liver and express a range of drug-metabolizing enzymes, including cytochrome P450s, that are orthologous to human enzymes. matrix-fine-chemicals.comfemaflavor.org This makes them a valuable in vivo model for predicting metabolic pathways and potential toxicities of new chemical entities. Studies have shown that zebrafish can metabolize drugs through pathways similar to those in humans, including hydroxylation, oxidation, and demethylation. matrix-fine-chemicals.com Therefore, it is plausible that the metabolic pathways of this compound observed in in vitro human systems would show some correlation with those in a zebrafish model.
In Silico Prediction of Metabolic Hotspots
In silico tools play a crucial role in the early prediction of a compound's metabolic fate. creative-biolabs.comdntb.gov.uaresearchgate.netingentaconnect.com These computational models use various algorithms, including ligand-based and structure-based approaches, to predict the sites of metabolism (SOMs) on a molecule. creative-biolabs.comingentaconnect.comnih.gov For this compound, these tools can predict the likelihood of metabolism at different atoms.
Ligand-based methods compare the chemical features of the new molecule to a database of compounds with known metabolic profiles. creative-biolabs.comingentaconnect.com Structure-based methods utilize the three-dimensional structures of metabolic enzymes, such as CYP P450s, to dock the compound and predict its binding orientation and the most probable sites of oxidation. creative-biolabs.comingentaconnect.com
For this compound, in silico models would likely identify the following as metabolic hotspots:
The nitrogen atom of the piperidine ring: Prone to N-dealkylation.
The carbon atoms of the piperidine ring: Susceptible to hydroxylation.
The carbon atoms of the ethyl linker: Potential sites for hydroxylation.
The pyrazine ring: A potential site for oxidation.
Several freely available and commercial software packages, such as SMARTCyp and ADMET Predictor, can provide detailed predictions of the SOMs for various CYP isoforms. nih.gov
Advanced Analytical Techniques for the Research and Characterization of 1 1 Pyrazin 2 Yl Ethyl Piperidin 3 Ol
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, can measure mass with an accuracy in the parts-per-million (ppm) range. nih.govmdpi.com This level of precision allows for the determination of the elemental composition of the parent molecule and its fragments.
For 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol, HRMS is used to verify its molecular formula, C11H17N3O. The instrument measures the exact mass of the protonated molecule [M+H]+, which can then be compared to the theoretically calculated mass. The small difference between the measured and theoretical mass, known as mass error, confirms the elemental formula and, by extension, the successful synthesis of the target compound. wvu.edu This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions. uvic.ca
Table 1: HRMS Data for Accurate Mass Determination of this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₇N₃O |
| Theoretical Mass [M+H]⁺ | 208.14444 u |
| Exemplary Measured Mass [M+H]⁺ | 208.14429 u |
| Mass Error | -0.72 ppm |
| Instrumentation | Electrospray Ionization Time-of-Flight (ESI-TOF) MS |
Note: The exemplary measured mass and mass error are typical values obtained in HRMS analysis.
Liquid Chromatography–Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography–Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hybrid technique is highly effective for assessing the purity of a sample and analyzing complex reaction mixtures containing starting materials, byproducts, and the final product. mdpi.comnih.gov
Table 2: Typical LC-MS Parameters for Purity Analysis
| Parameter | Condition |
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) unito.it |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |
| Detection Mode | Full scan for impurity profiling; Multiple Reaction Monitoring (MRM) for quantification mdpi.com |
Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov However, this compound, with its polar hydroxyl and amine functional groups, has limited volatility and may degrade at the high temperatures used in the GC injector. Therefore, a chemical derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. mdpi.com
Common derivatization strategies include silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, or acylation. This process reduces the polarity of the molecule, increasing its volatility and improving its chromatographic behavior. Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrum of the derivative provides a characteristic fragmentation pattern that serves as a fingerprint for structural confirmation, complementing data from other analytical methods. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
The structure of this compound contains at least two stereocenters, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). As different stereoisomers can have distinct biological activities, it is crucial to separate and quantify them. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the enantiomeric purity of a chiral compound. nih.gov
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for their broad applicability. nih.gov Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomeric pairs, which can then be separated on a standard achiral column. nih.govsigmaaldrich.com The development of a robust chiral HPLC method is essential for controlling the stereochemical outcome of a synthesis and for isolating specific stereoisomers for further investigation.
Table 3: Approaches for Chiral HPLC Separation
| Method | Principle | Typical Stationary Phase |
| Direct Separation | Differential interaction between enantiomers and a Chiral Stationary Phase (CSP). nih.gov | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OJ-RH) mdpi.comnih.gov |
| Indirect Separation | Pre-column derivatization with a chiral derivatizing agent to form diastereomers, followed by separation on an achiral column. nih.gov | Standard reversed-phase (C18) or normal-phase (silica) |
Quantitative Analytical Method Development for Research Samples
For many research applications, it is necessary to determine the exact concentration of this compound in a given sample or solution. This requires the development and validation of a quantitative analytical method, typically using HPLC with UV detection (HPLC-UV) or LC-MS. jocpr.com
Method development involves optimizing chromatographic conditions to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities. Method validation is then performed to ensure the method is reliable, reproducible, and accurate for its intended purpose. Validation is conducted according to guidelines from the International Conference on Harmonization (ICH) and assesses several key parameters. nih.govsigmaaldrich.com These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). jocpr.comqascf.com A fully validated quantitative method ensures that the concentration data generated for research samples are accurate and trustworthy.
Table 4: Key Parameters for Quantitative Method Validation
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. |
| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies in a spiked matrix. qascf.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. qascf.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. jocpr.com |
Future Research Directions and Potential Applications Non Clinical Human
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of N-substituted piperidines is a well-established field in organic chemistry. nih.govmdma.ch For the specific synthesis of 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol, a common and efficient approach would be the reductive amination of piperidin-3-ol with 1-(pyrazin-2-yl)ethan-1-one. This method is widely used for C-N bond formation. nih.gov Alternative strategies could involve the direct N-alkylation of piperidin-3-ol with a suitable electrophile like 1-(pyrazin-2-yl)ethyl halide. researchgate.net
Future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. Key areas of exploration include:
Asymmetric Synthesis: Given the presence of two chiral centers in the molecule, developing asymmetric synthetic methods is crucial to isolate and study individual stereoisomers. This could involve chiral catalysts for the reduction step in reductive amination or the use of chiral starting materials. researchgate.net
Catalytic Hydrogenation: The use of advanced catalytic systems, such as those based on cobalt, iridium, or rhodium nanoparticles, could offer milder reaction conditions and improved yields for the hydrogenation of pyridine-like precursors to the piperidine (B6355638) core. nih.gov
Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability, allowing for more rapid synthesis and optimization of reaction conditions.
Late-Stage Functionalization: Developing methods for the selective functionalization of the pre-formed scaffold would be highly valuable. acs.org This would allow for the rapid creation of a library of analogues without needing to restart the synthesis from the beginning for each new compound. acs.org
| Synthetic Strategy | Description | Potential Advantages | Relevant Research Areas |
| Reductive Amination | Reaction of piperidin-3-ol with 1-(pyrazin-2-yl)ethan-1-one followed by a reducing agent. | High yield, readily available starting materials. | Optimization of reducing agents, stereoselective reductions. nih.gov |
| N-Alkylation | Direct reaction of piperidin-3-ol with a 1-(pyrazin-2-yl)ethyl halide or sulfonate. | Straightforward, one-step process. | Development of more efficient leaving groups, microwave-assisted synthesis. researchgate.net |
| Catalytic Hydrogenation | Reduction of a corresponding pyridinium (B92312) salt precursor. | Access to specific stereoisomers, high atom economy. | Novel metal catalysts (Co, Ir, Ru), milder reaction conditions. nih.gov |
| Intramolecular Cyclization | Ring-closing reactions of acyclic precursors to form the piperidine ring. | High control over substitution patterns and stereochemistry. | Gold-catalyzed cyclization, radical cyclizations. nih.gov |
Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems
The structural components of this compound suggest several potential modes of interaction with biological macromolecules. The piperidine ring is a common feature in many pharmacologically active compounds, often serving as a scaffold that orients other functional groups for optimal target binding. ijnrd.orgajchem-a.com Research has shown that the piperidine moiety is often a key structural element for activity at various receptors, including sigma (σ) and histamine (B1213489) receptors. nih.govacs.org
Future research should focus on elucidating these interactions through a combination of computational and experimental approaches:
Computational Modeling and Docking: Molecular docking studies can predict the binding poses of the compound within the active sites of various potential protein targets. acs.org This can help identify key interactions, such as hydrogen bonds involving the piperidinol's hydroxyl group or the pyrazine's nitrogen atoms, and hydrophobic interactions. nih.govresearchgate.net
Protonation State Analysis: The basic nitrogen atom in the piperidine ring means the compound's protonation state will vary with pH. Since the protonation state can significantly affect binding affinity, computational analysis of pKa values and experimental validation are necessary to understand its behavior under physiological conditions. nih.gov
Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide detailed atomic-level information about the compound's conformation and its interactions when bound to a target protein.
Target Identification: Unbiased screening approaches, such as chemoproteomics, can be employed to identify the molecular targets of the compound in a cellular context, revealing its mechanism of action. researchgate.net
Design of Advanced Analogues with Tuned Properties
A systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the properties of this compound. nih.gov By creating a library of analogues with specific structural modifications, researchers can identify which parts of the molecule are critical for its biological activity and which can be altered to improve potency, selectivity, or pharmacokinetic properties. nih.gov
Key modifications to explore for generating advanced analogues include:
Pyrazine (B50134) Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyrazine ring can modulate the compound's electronic properties, lipophilicity, and potential for specific interactions with a target. nih.gov
Piperidine Ring Modification: Altering the substitution on the piperidine ring can have a significant impact on activity. For instance, the stereochemistry of the 3-hydroxyl group is likely crucial. nih.gov Analogues could be synthesized where this group is in a different orientation, is replaced with other functional groups (e.g., methoxy (B1213986), amino), or is moved to a different position on the ring. nih.gov
Ethyl Linker Variation: The length and rigidity of the linker between the pyrazine and piperidine rings can be modified to optimize the spatial orientation of the two heterocyclic systems.
Stereoisomer Separation: The compound has two stereocenters, leading to four possible stereoisomers. Synthesizing and testing each isomer individually is critical, as they may exhibit significantly different biological activities and properties.
| Modification Site | Example Modification | Potential Impact | Rationale |
| Pyrazine Ring | Addition of a chloro or fluoro group. | Enhanced binding affinity, altered metabolic stability. | Modulates electronics and lipophilicity. nih.gov |
| Piperidine Ring | Inversion of the 3-hydroxyl stereocenter. | Change in binding mode or potency. | Stereochemistry is often critical for receptor interaction. nih.gov |
| Piperidine Ring | Replacement of the 3-hydroxyl with a methoxy group. | Altered hydrogen bonding capacity, increased lipophilicity. | Probes the importance of the hydroxyl as a hydrogen bond donor. nih.gov |
| Ethyl Linker | Shortening or lengthening the chain. | Optimization of the distance between pharmacophoric groups. | Fine-tunes the fit within a target's binding site. nih.gov |
Development of Chemical Probes for Target Validation
High-quality chemical probes are indispensable tools for dissecting biological pathways and validating novel drug targets. nih.govnih.gov A well-characterized molecule like this compound, once its biological target and activity are established, can serve as an excellent starting point for the design of such probes. pageplace.de
The development process would involve:
Affinity and Selectivity Optimization: The parent compound must exhibit high potency (typically with an inhibition constant, Ki, less than 100 nM) and high selectivity (>30-fold) for its intended target over other related proteins. rsc.org
Introduction of Reporter Tags: To enable visualization or pull-down experiments, the molecule would be derivatized with a tag. This could be a fluorescent dye for imaging applications or an affinity handle like biotin (B1667282) for identifying binding partners.
SAR-Guided Tagging: The position for attaching the tag must be carefully chosen based on SAR data to ensure that the probe retains its biological activity and selectivity. The tag should be placed at a position on the molecule that does not interfere with its target interaction.
Development of a Negative Control: A crucial component of a chemical probe set is a structurally similar but biologically inactive analogue. This "negative control" is used to ensure that the observed biological effects are due to the specific interaction of the probe with its target and not off-target effects.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-test-learn cycle. mdpi.comsciforum.net These computational tools can be applied to the study of this compound in several ways:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from a library of synthesized analogues. These models use machine learning algorithms to correlate structural features with biological activity, enabling the prediction of the potency of virtual, yet-to-be-synthesized compounds. rowan.edu
Virtual Screening: AI-driven platforms can screen vast virtual libraries of compounds to identify novel molecules that are predicted to bind to a specific target, potentially identifying new scaffolds beyond the pyrazinyl-piperidine core.
De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch, optimized for binding to a specific target.
Synthesis Prediction: ML algorithms can analyze vast reaction databases to predict optimal synthetic routes, identify potential side reactions, and suggest reaction conditions, thereby streamlining the synthesis of new analogues. researchgate.netijert.org
Interaction and Property Prediction: Deep learning models can predict complex drug-target interactions and forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize the most promising analogues for synthesis and experimental testing. sciforum.net
By integrating these advanced computational approaches, future research on this compound can be conducted with greater speed, efficiency, and a higher probability of success in uncovering its full therapeutic and scientific potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-ol, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis involving pyrazine and piperidine precursors is common. For example, reductive amination of 1-(pyrazin-2-yl)acetone with piperidin-3-ol under hydrogenation (e.g., NaBHCN or catalytic hydrogenation) can yield the target compound. Solvent choice (e.g., ethanol or methanol) and pH control (via NHOAc) are critical for stabilizing intermediates . Reaction monitoring via TLC or HPLC ensures progress, with purification by column chromatography (silica gel, eluent: CHCl/MeOH gradients) .
Q. How can spectroscopic techniques (NMR, MS) and chromatographic methods (HPLC) be employed to characterize the compound's purity and structure?
- Methodology :
- H/C NMR : Key signals include the pyrazine aromatic protons (δ 8.2–8.5 ppm), piperidine N-CH (δ 2.5–3.0 ppm), and hydroxyl proton (broad signal at δ 1.5–2.5 ppm, exchangeable with DO).
- HRMS : Confirm molecular ion ([M+H]) at m/z 234.1483 (CHNO).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Q. What are the compound's key physicochemical properties (e.g., solubility, logP) relevant to in vitro assays?
- Data :
- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water. Enhanced via salt formation (e.g., HCl salt).
- logP : Predicted ~1.2 (via ChemDraw), indicating moderate lipophilicity.
- Stability : Susceptible to oxidation at the hydroxyl group; store under inert atmosphere at -20°C .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's biological activity?
- Methodology :
- In Silico Docking : Use AutoDock Vina to model interactions with targets (e.g., GPCRs or kinases). Validate with site-directed mutagenesis if binding affinity discrepancies arise.
- SAR Analysis : Compare analogs (e.g., 1-(pyridin-2-yl)ethyl derivatives) to identify critical functional groups. For example, replacing pyrazine with pyridine reduces activity by 50%, highlighting pyrazine's role in target binding .
- Experimental Validation : Perform dose-response assays (IC/EC) and correlate with computed binding energies .
Q. How can X-ray crystallography using SHELX software elucidate the compound's molecular conformation and intermolecular interactions?
- Methodology :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement (SHELXL) : Analyze hydrogen bonding (e.g., OH···N interactions with pyrazine) and π-π stacking between aromatic rings. Compare torsion angles to DFT-optimized structures .
Q. What in vitro and in vivo models are appropriate for assessing the compound's pharmacokinetic properties and toxicity profile?
- Methodology :
- ADME : Use Caco-2 cells for permeability, microsomal stability assays (rat/human liver microsomes), and plasma protein binding (equilibrium dialysis).
- Toxicity : Ames test for mutagenicity, hERG assay for cardiac risk. In vivo, administer to rodents (10–100 mg/kg) and monitor liver enzymes (ALT/AST) and histopathology .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar analogs?
- Approach :
- Meta-Analysis : Compile IC values from literature (e.g., PubChem, ChEMBL). Use ANOVA to identify outliers.
- Experimental Replication : Synthesize disputed analogs and retest under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Structural Alignment : Overlay crystal structures (e.g., PDB entries) to detect subtle conformational differences impacting activity .
Tables
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 234.27 g/mol | |
| Melting Point | 128–130°C (DSC) | |
| logP | 1.2 (Predicted, ChemAxon) | |
| Solubility in PBS (pH 7.4) | 0.12 mg/mL | |
| hERG IC | >10 μM (Low cardiac risk) |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
